![molecular formula C19H26N2O2S B5540597 (1S*,5R*)-3-{[(3,5-dimethylbenzyl)thio]acetyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540597.png)
(1S*,5R*)-3-{[(3,5-dimethylbenzyl)thio]acetyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(1S*,5R*)-3-{[(3,5-dimethylbenzyl)thio]acetyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one" is a derivative of 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane, which has been studied for various structural, conformational, and pharmacological properties. Derivatives of 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and related scaffolds have been synthesized and analyzed to understand their molecular structure, conformation, and potential applications in different fields excluding drug use and dosage information.
Synthesis Analysis
Synthesis of similar derivatives involves condensation reactions, modifications of the diazabicyclo nonane skeleton, and various esterification processes. The synthesis methods can vary depending on the desired functional groups and structural modifications (Fernández et al., 1995).
Molecular Structure Analysis
The molecular structure of these compounds typically exhibits a diazabicyclo nonane core with substituents that may influence the overall conformation and stereochemistry. Crystal structure determination by X-ray diffraction has provided insights into the chair-chair conformation adopted by these molecules in the solid state (Venkateswaramoorthi et al., 2012).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including conformational reorganization under changes in solvent polarity, protonation, or complexation with metal ions like LaCl3. Such reactivity is essential for understanding their behavior in different chemical environments and for potential applications in molecular switches or liposomal delivery systems (Veremeeva et al., 2019).
Wissenschaftliche Forschungsanwendungen
Structural and Conformational Studies
Studies have extensively analyzed the structural and conformational aspects of compounds closely related to "(1S*,5R*)-3-{[(3,5-dimethylbenzyl)thio]acetyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one". For instance, research on 3,7-diazabicyclo[3.3.1]nonane derivatives highlights the preferred conformation of these compounds in various solvents, contributing to our understanding of their chemical behavior and potential applications in designing more efficient molecular structures for specific uses (Gálvez et al., 1985).
Pharmacological Applications
The pharmacological potential of diazabicyclo nonanone derivatives has been a subject of research, particularly focusing on their interactions with biological targets. For instance, studies have shown that certain derivatives exhibit high affinity for σ1 receptors, suggesting their utility in developing treatments targeting these receptors. This includes investigations into their cytotoxic activities against human tumor cell lines, indicating potential applications in cancer therapy (Geiger et al., 2007).
Drug Delivery Systems
Research into the structural modification of diazabicyclo[3.3.1]nonane derivatives has demonstrated their potential in creating stimulus-sensitive liposomal delivery systems. These systems can rapidly release water-soluble compounds in response to external factors such as pH changes, making them promising candidates for targeted drug delivery applications (Veremeeva et al., 2021).
Eigenschaften
IUPAC Name |
(1S,5R)-3-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-13-6-14(2)8-15(7-13)11-24-12-18(22)21-9-16-4-5-17(10-21)20(3)19(16)23/h6-8,16-17H,4-5,9-12H2,1-3H3/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQFSHNOTSPPRA-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)N2CC3CCC(C2)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)CSCC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.